molecular formula C19H18ClFN8O2S B10935455 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10935455
M. Wt: 476.9 g/mol
InChI Key: BUWLCIJUZINXEV-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.

    Formation of the thiadiazole ring: This step involves the cyclization of a suitable thiosemicarbazide derivative.

    Final coupling: The final step involves coupling the pyrazole and thiadiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole rings, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features, which could interact with various biological targets.

    Materials Science: Its complex structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interaction with biological systems, potentially leading to the discovery of new biochemical pathways or targets.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of pyrazole, thiadiazole, and benzyl groups, which may confer unique properties and applications.

Properties

Molecular Formula

C19H18ClFN8O2S

Molecular Weight

476.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H18ClFN8O2S/c1-10-17(29(30)31)11(2)28(25-10)12(3)18-23-24-19(32-18)22-16-7-8-27(26-16)9-13-14(20)5-4-6-15(13)21/h4-8,12H,9H2,1-3H3,(H,22,24,26)

InChI Key

BUWLCIJUZINXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)[N+](=O)[O-]

Origin of Product

United States

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